molecular formula C17H17ClN4O2 B2479079 1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one CAS No. 1384615-01-3

1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B2479079
CAS No.: 1384615-01-3
M. Wt: 344.8
InChI Key: QRWCAQURJSSORT-UHFFFAOYSA-N
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Description

1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 6-chloropyridine-2-carbonyl group and a pyridin-2-yl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with the 6-chloropyridine-2-carbonyl group through a nucleophilic substitution reaction.

    Coupling with Pyridin-2-yl Group: The intermediate product is then coupled with a pyridin-2-yl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Purification Techniques: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one
  • 1-[4-(Pyrimidine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one

Uniqueness: 1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one is unique due to the presence of the 6-chloropyridine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-[4-(6-chloropyridine-2-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-15-6-3-5-14(20-15)17(24)22-10-8-21(9-11-22)16(23)12-13-4-1-2-7-19-13/h1-7H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWCAQURJSSORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=N2)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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